molecular formula C19H16N4O3S3 B15039880 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}benzenesulfonamide

Cat. No.: B15039880
M. Wt: 444.6 g/mol
InChI Key: SPDSNJAQBYEUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiadiazole ring, a benzothiophene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiadiazole ring.
  • Synthesis of the benzothiophene moiety.
  • Coupling of the thiadiazole and benzothiophene units.
  • Introduction of the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzothiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide-based compounds with similar structures.

    Thiadiazoles: Compounds containing the thiadiazole ring.

    Benzothiophenes: Compounds featuring the benzothiophene moiety.

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-({[(2E)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}AMINO)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N4O3S3

Molecular Weight

444.6 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H16N4O3S3/c1-2-17-21-22-19(28-17)23-29(25,26)13-9-7-12(8-10-13)20-11-16-18(24)14-5-3-4-6-15(14)27-16/h3-11,24H,2H2,1H3,(H,22,23)

InChI Key

SPDSNJAQBYEUME-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4S3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.